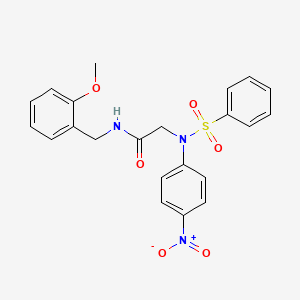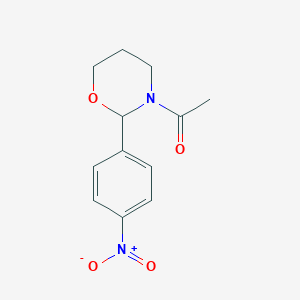![molecular formula C18H17BrClN3O4 B3930379 1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3930379.png)
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine
Descripción general
Descripción
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine, also known as BAPP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BAPP is a piperazine derivative that has been synthesized for its potential use as an antipsychotic and antidepressant drug.
Mecanismo De Acción
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are both involved in the regulation of mood and behavior. By modulating the activity of these receptors, this compound may be able to alleviate symptoms of depression and psychosis. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models, as well as antipsychotic and antidepressant effects. This compound has also been shown to increase the levels of BDNF, which suggests that it may have neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine is that it has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are targets for many antipsychotic and antidepressant drugs. This makes this compound a potential candidate for the treatment of these disorders. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine. One direction is to further investigate its potential as an antipsychotic and antidepressant drug. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential use as an antipsychotic and antidepressant drug. It has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are targets for many antipsychotic and antidepressant drugs. This compound has also been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O4/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYPMNXRYLCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3930310.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3930317.png)
![2-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930320.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)


![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930338.png)
![3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930345.png)
![ethyl 4-{4-[benzyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3930348.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3930367.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3930391.png)

![1-(dimethylamino)-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)-2-propanol](/img/structure/B3930396.png)